Benzimidohydrazide
Overview
Description
Benzimidohydrazide, also known as benzenecarboximidohydrazide, is an organic compound with the molecular formula C7H9N3. It is characterized by the presence of an amidine derivative and a primary amine group. This compound is typically found as a light-red to brown solid and is known for its various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzimidohydrazide can be synthesized through the condensation reaction of benzoic acid hydrazide with benzaldehyde. The reaction is typically carried out in an organic solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction, and the product is purified using techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: Benzimidohydrazide undergoes various chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced using reducing agents such as sodium borohydride to yield amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
Benzimidohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of benzimidohydrazide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The compound’s primary amine group plays a crucial role in its binding to target molecules, facilitating its biological activity .
Comparison with Similar Compounds
Benzimidazole: Shares a similar benzimidazole ring structure and exhibits antifungal and antibacterial properties.
Hydrazones: Structurally related to benzimidohydrazide and used in the synthesis of various heterocyclic compounds.
Quinazolines: Another class of compounds with similar biological activities and applications in medicinal chemistry
Uniqueness: this compound is unique due to its specific combination of an amidine derivative and a primary amine group, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research and industry make it a valuable compound .
Properties
IUPAC Name |
N'-aminobenzenecarboximidamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c8-7(10-9)6-4-2-1-3-5-6;/h1-5H,9H2,(H2,8,10);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCHTRBWBXRSLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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